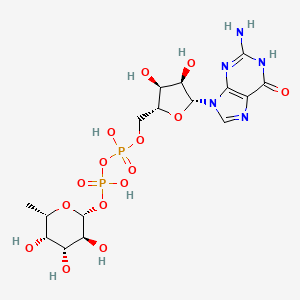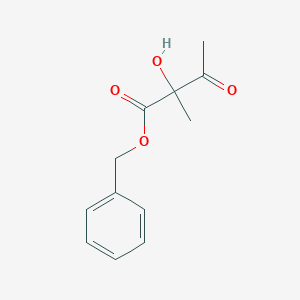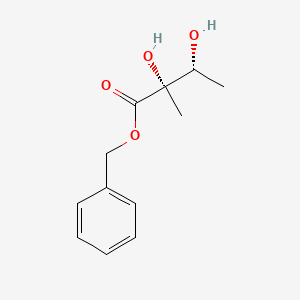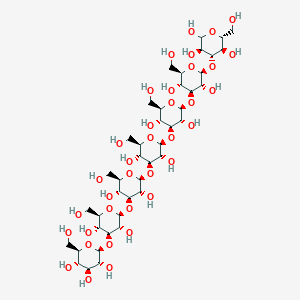
GDP-beta-L-fucose
Vue d'ensemble
Description
GDP-beta-L-fucose (GDP-fucose) is a sugar nucleotide present in bacteria and humans . It is an important and characteristic element in glycoconjugates of bacteria (e.g., lipopolysaccharides), plants (e.g., xyloglucans), and animals (e.g., glycolipids, glycoproteins, and oligosaccharides) .
Synthesis Analysis
The biosynthetic pathway of GDP-beta-L-fucose starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose. This is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; GDP-beta-L-fucose synthetase) to GDP-beta-L-fucose . The enzymatic conversion from GDP-D-mannose to GDP-beta-L-fucose was optimized and the final product was purified .
Molecular Structure Analysis
The formation of GDP-beta-L-fucose by the recombinant enzymes was verified by HPLC and NMR analyses .
Chemical Reactions Analysis
The activities of the Gmd and WcaG were analyzed. The His-tag Gmd recombinant enzyme was inactive, whereas His-tag WcaG showed very similar enzymatic properties relative to the native GDP-beta-L-fucose synthetase .
Physical And Chemical Properties Analysis
The His-tag fusion variants of the Gmd and WcaG proteins were purified to near homogeneity. The His-tag Gmd recombinant enzyme was inactive, whereas His-tag WcaG showed very similar enzymatic properties relative to the native GDP-beta-L-fucose synthetase .
Applications De Recherche Scientifique
Biosynthesis of Fucosyloligosaccharide
GDP-beta-L-fucose is a key substrate for the biosynthesis of fucosyloligosaccharide . Fucosyloligosaccharides are common in human milk and play a crucial role in various biological processes such as preventing infections, promoting the growth of probiotic bacteria, and improving immune responses .
Cell-free Enzymatic Synthesis
Scientists have been able to synthesize GDP-beta-L-fucose from mannose using a cell-free enzymatic process . This process involves cloning genes for GDP-beta-L-fucose biosynthesis into an expression vector to construct E. coli strains .
3. Production of GDP-beta-L-fucose in Recombinant Escherichia coli GDP-beta-L-fucose can be produced in recombinant Escherichia coli by modulating the biosynthetic pathways of guanosine nucleotides . Overexpression of certain enzymes in these pathways can significantly enhance the production of GDP-beta-L-fucose .
4. Chemoenzymatic Synthesis of Lewis X Glycan Derivatives GDP-beta-L-fucose can be used in the chemoenzymatic synthesis of Lewis X (LeX) glycan derivatives . These derivatives have a wide variety of functional groups at the fucose C-5 position and can be used to study LeX-mediated biological processes .
Study of Cytoplasmic GDP-fucose Contributions
The origin of cytoplasmic GDP-beta-L-fucose can determine its contribution to secreted, fucosylated N-glycans . This can be studied using pre-labeled cells, providing insights into the role of GDP-beta-L-fucose in cellular processes .
Industrial Production
Due to its importance in various biological processes, there is a demand for GDP-beta-L-fucose in large-scale industrial production . Current methods of production are relatively expensive and insufficient to meet this demand , making the development of more efficient production methods a key area of research.
Mécanisme D'action
Target of Action
GDP-beta-L-fucose (GDP-Fuc) is a key substrate for the biosynthesis of fucosyloligosaccharides . It interacts with a variety of enzymes, including fucosyltransferases, which require GDP-Fuc as a substrate . These enzymes are involved in the construction of fucosylated glycans, which play crucial roles in various biological processes .
Mode of Action
The interaction of GDP-Fuc with its target enzymes results in the transfer of L-fucose to oligosaccharides . This process is facilitated by fucosyltransferases, which add L-fucose to the galactose or N-acetylglucosamine moiety of glycans . The addition of fucose can confer unique functional properties to oligosaccharides and is often regulated during ontogeny and cellular differentiation .
Biochemical Pathways
GDP-Fuc is generated via two pathways: the major de novo metabolic pathway and the minor salvage metabolic pathway . The de novo pathway starts from D-mannose conversion into GDP-Fuc via a 5-step reaction . The initial step uses glucokinase (Glk) to catalyze the conversion of D-mannose to mannose-6-phosphate, which is then transformed to mannose-1-phosphate by phosphomannomutase (ManB). Mannose-1-phosphate is then transformed to GDP-D-mannose by mannose-1-phosphate guanyltransferase (ManC). GDP-D-mannose is processed to GDP-Fuc in two additional steps: GDP-D-mannose-4,6-dehydratase (Gmd) converts GDP-D-mannose to GDP-4-keto-6-deoxymannose and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG) produces the end product, GDP-Fuc .
Pharmacokinetics
It’s known that the production of gdp-fuc can be influenced by the manipulation of the biosynthetic pathway for guanosine nucleotides in recombinant escherichia coli . Overexpression of certain enzymes can lead to a significant improvement of GDP-Fuc production .
Result of Action
The production of GDP-Fuc leads to the biosynthesis of fucosyloligosaccharides, which are involved in a wide range of biological functions such as growth promotion of probiotic bacteria, inhibition of pathogens infection, and brain development . Fucosylated glycans also have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events .
Action Environment
The production of GDP-Fuc can be influenced by environmental factors. For instance, the overexpression of certain enzymes can enhance GDP-Fuc production .
Orientations Futures
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8+,9+,10+,11-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEBEXMHBLQMDB-JGQUBWHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317930 | |
| Record name | GDP-beta-L-fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GDP-L-fucose | |
CAS RN |
15839-70-0 | |
| Record name | GDP-L-fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15839-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine diphosphate fucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015839700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GDP-beta-L-fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANOSINE 5'-DIPHOSPHO-.BETA.-L-FUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM108QK2IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary biological role of guanosine 5'-diphosphate-beta-L-fucose (GDP-beta-L-fucose)?
A1: GDP-beta-L-fucose serves as the primary donor substrate for fucosyltransferases, a class of enzymes that catalyze the transfer of fucose from GDP-beta-L-fucose to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. [, , ] This fucosylation process is crucial for the biosynthesis of various glycoconjugates involved in a wide array of biological processes. [, ]
Q2: How does the availability of GDP-beta-L-fucose impact the synthesis of other nucleotide sugars?
A2: Research suggests that GDP-beta-L-fucose can act as a feedback inhibitor of enzymes involved in the biosynthesis of other nucleotide sugars. Specifically, GDP-beta-L-fucose strongly inhibits thyroid fucokinase, an enzyme involved in L-fucose utilization. [] Additionally, GDP-alpha-D-mannose pyrophosphorylase, an enzyme involved in guanosine 5'-diphosphate-alpha-D-mannose (GDP-alpha-D-mannose) synthesis, is competitively inhibited by GDP-alpha-D-mannose, a precursor of GDP-beta-L-fucose. [] This suggests a potential regulatory mechanism for controlling the flux of sugar nucleotides within the cell.
Q3: Which enzymes are involved in the biosynthesis and utilization of GDP-beta-L-fucose?
A3: Several key enzymes participate in GDP-beta-L-fucose metabolism:
- GDP-D-mannose 4,6-dehydratase (Gmd): Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in GDP-beta-L-fucose biosynthesis. [] Gmd is subject to feedback inhibition by GDP-beta-L-fucose. []
- GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG / GDP-beta-L-fucose synthetase): Converts GDP-4-keto-6-deoxymannose to GDP-beta-L-fucose. [] This enzyme requires NADPH as a cofactor and exhibits a preference for divalent cations like Mg2+ and Ca2+. []
- Fucokinase: Phosphorylates L-fucose to beta-L-fucopyranosyl phosphate, an intermediate in an alternative salvage pathway for GDP-beta-L-fucose synthesis. [, ]
- guanosine triphosphate-L-fucose pyrophosphorylase (GFPP): Catalyzes the reversible formation of GDP-beta-L-fucose from guanosine triphosphate and beta-l-fucose-1-phosphate in a salvage pathway, primarily in the liver and kidneys. [, ]
- Fucosyltransferases: Utilize GDP-beta-L-fucose as a donor substrate to transfer fucose to various acceptor molecules, forming alpha1,6- or other linkages. [, ]
Q4: What are the structural features of GDP-beta-L-fucose that are important for its recognition by enzymes?
A4: Studies using substrate analogues and enzyme kinetics have revealed several key structural features of GDP-beta-L-fucose crucial for enzyme recognition:
- Guanine base: The purine base moiety is a major determinant of substrate specificity for enzymes like GFPP. []
- Diphosphate group: The diphosphate group is critical for binding to fucosyltransferases, such as FUT8. []
- Beta-L-fucose configuration: The specific stereochemistry of the fucose moiety is essential for recognition by enzymes involved in both the synthesis and utilization of GDP-beta-L-fucose. [, ] For example, GDP-mannose mannosyl hydrolase (Gmm) exhibits specificity towards GDP-alpha-D-mannose and shows limited activity with GDP-beta-l-fucose. []
Q5: How is GDP-beta-L-fucose typically synthesized in the laboratory?
A5: Several methods have been developed for the chemical synthesis of GDP-beta-L-fucose:
- Chemo-enzymatic synthesis: Utilizes readily available L-fucose and leverages the activity of enzymes like fucokinase and guanosine triphosphate-L-fucose pyrophosphorylase to generate GDP-beta-L-fucose. This approach often involves a multi-step process and requires optimization for large-scale production. [, ]
- Direct displacement of acylated glycosyl bromides: This chemical method allows for stereoselective synthesis of GDP-beta-L-fucose by reacting an acylated fucosyl bromide with a nucleoside 5'-diphosphate. []
Q6: Are there any known inhibitors of enzymes involved in GDP-beta-L-fucose metabolism?
A6: While research on specific inhibitors is ongoing, several studies provide insights into potential targets:
- GDP-beta-L-fucose analogues: Designing stable analogues of GDP-beta-L-fucose with modifications to the sugar or nucleotide moiety holds promise for developing potent and selective inhibitors of fucosyltransferases. [, ]
- Amino sugar derivatives: Certain amino sugar derivatives have shown inhibitory activity against alpha-L-fucosidase, an enzyme involved in the degradation of L-fucose. [] Further exploration of these compounds could lead to inhibitors targeting GDP-beta-L-fucose biosynthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)



